YK-3-237

Catalog No.
S548584
CAS No.
1268159-09-6
M.F
C19H21BO7
M. Wt
372.17684
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
YK-3-237

CAS Number

1268159-09-6

Product Name

YK-3-237

IUPAC Name

(E)-(2-methoxy-4-(3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)phenyl)boronic acid

Molecular Formula

C19H21BO7

Molecular Weight

372.17684

InChI

InChI=1S/C19H21BO7/c1-24-16-9-12(5-7-14(16)20(22)23)6-8-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b8-6+

InChI Key

KTWGDOOKBJBHTF-SOFGYWHQSA-N

SMILES

COC1=C(OC)C(OC)=CC(C(/C=C/C2=CC=C(B(O)O)C(OC)=C2)=O)=C1

Solubility

Soluble in DMSO, not in water

Synonyms

YK3237; YK3237; YK 3237.

Description

The exact mass of the compound YK-3-237 is 372.13803 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

YK-3-237 is a synthetic compound classified as a chalcone derivative and recognized as a potent activator of sirtuin 1 (SIRT1), a member of the sirtuin family of proteins involved in various cellular processes including aging, metabolism, and stress responses. Its chemical structure is characterized by a specific arrangement of aromatic rings and functional groups that contribute to its biological activity. YK-3-237 is notable for its role in enhancing sperm capacitation, a critical process in male fertility that prepares sperm for successful fertilization .

Primarily related to its function as a SIRT1 activator. It interacts with various substrates involved in cellular signaling pathways, influencing processes such as:

  • Protein Acetylation: YK-3-237 modulates the acetylation status of proteins, particularly affecting lysine residues. This modulation can lead to downstream effects on protein function and stability.
  • Phosphorylation Events: The compound has been shown to increase protein tyrosine phosphorylation levels in spermatozoa, which is crucial for capacitation and acrosome reaction .
  • Calcium Mobilization: YK-3-237 enhances intracellular calcium levels through mechanisms independent of the CatSper calcium channel, which is significant for sperm motility and function .

The synthesis of YK-3-237 typically involves multi-step organic reactions that may include:

  • Formation of Chalcone Core: The initial step often involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions.
  • Functional Group Modifications: Subsequent reactions may introduce or modify functional groups to enhance bioactivity or solubility.
  • Purification: The final product is purified using techniques such as column chromatography to obtain high-purity YK-3-237 suitable for biological studies .

YK-3-237 has several applications across different fields:

  • Reproductive Medicine: Its role as a SIRT1 activator makes it a candidate for enhancing male fertility treatments by improving sperm quality and function.
  • Cancer Research: The compound has shown potential in inhibiting the proliferation of cancer cells, particularly those expressing mutant forms of p53, indicating its utility in oncology research .
  • Biochemical Research: As a reagent, YK-3-237 is used to study sirtuin biology and related signaling pathways in various cellular contexts.

Studies have demonstrated that YK-3-237 interacts with multiple cellular pathways:

  • SIRT1 Pathway: It enhances SIRT1 activity, leading to alterations in protein acetylation and subsequent effects on gene expression related to cell survival and metabolism.
  • Calcium Signaling Pathways: The compound's ability to elevate intracellular calcium levels suggests interactions with calcium-dependent signaling mechanisms critical for sperm function .

These interactions highlight its potential as a therapeutic agent in both reproductive health and cancer treatment.

Several compounds share structural or functional similarities with YK-3-237. Here are some notable examples:

Compound NameStructure TypePrimary ActivityUnique Features
ResveratrolStilbene derivativeSIRT1 activationAntioxidant properties
SirtinolSirtuin inhibitorInhibition of sirtuinsDirectly inhibits SIRT1
NicotinamideAmide derivativeSIRT1 activationPrecursor for NAD+ synthesis
EX527SIRT1 inhibitorInhibition of SIRT1Selective inhibition

Uniqueness of YK-3-237

YK-3-237 stands out due to its dual role as both an activator of SIRT1 and its specific effects on sperm capacitation processes. Unlike other compounds that may only inhibit or activate sirtuins without specific applications in reproductive biology, YK-3-237 directly influences key events critical for male fertility. Its unique mechanism involving calcium signaling further differentiates it from other sirtuin modulators.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

372.13803

Appearance

White solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Yi YW, Kang HJ, Kim HJ, Kong Y, Brown ML, Bae I. Targeting mutant p53 by a SIRT1 activator YK-3-237 inhibits the proliferation of triple-negative breast cancer cells. Oncotarget. 2013 Jul;4(7):984-94. PubMed PMID: 23846322; PubMed Central PMCID: PMC3759676.
2: Ponnusamy M, Zhuang MA, Zhou X, Tolbert E, Bayliss G, Zhao TC, Zhuang S. Activation of Sirtuin-1 Promotes Renal Fibroblast Activation and Aggravates Renal Fibrogenesis. J Pharmacol Exp Ther. 2015 Aug;354(2):142-51. doi: 10.1124/jpet.115.224386. Epub 2015 May 28. PubMed PMID: 26022003; PubMed Central PMCID: PMC4518074.

Explore Compound Types